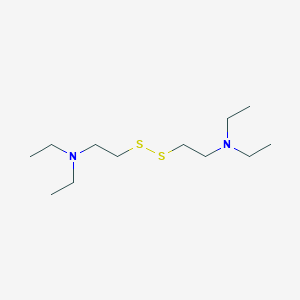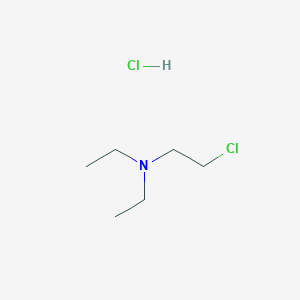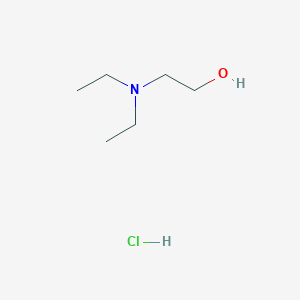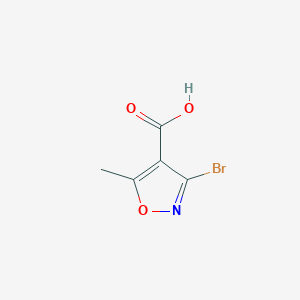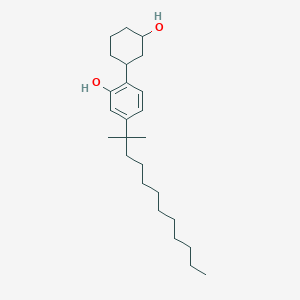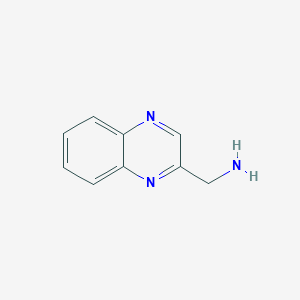
Quinoxalin-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalin-2-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their fused benzene and pyrazine rings, making them an important class of compounds in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-ylmethanamine typically involves the condensation of o-phenylenediamine with α-haloketones or α-haloaldehydes, followed by reduction and functionalization steps. One common method is the reaction of o-phenylenediamine with 2-bromoacetophenone in the presence of a base to form the quinoxaline ring, followed by reduction with sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are preferred. For example, the use of ionic liquids and ultrasound irradiation has been explored to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxalin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline-2-carboxylic acid.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products:
Oxidation: Quinoxaline-2-carboxylic acid.
Reduction: this compound derivatives.
Substitution: Various substituted quinoxalin-2-ylmethanamines.
Wissenschaftliche Forschungsanwendungen
Quinoxalin-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: this compound derivatives exhibit significant biological activities, making them valuable in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Due to its pharmacological properties, this compound is explored for its potential as an anticancer, antiviral, and antimicrobial agent. It is also investigated for its role in treating neurological disorders.
Wirkmechanismus
The mechanism of action of quinoxalin-2-ylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. In medicinal applications, this compound derivatives may interact with DNA or proteins, leading to the disruption of cellular processes and induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound with a fused benzene and pyrazine ring structure.
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Quinazoline: A heterocyclic compound with a benzene ring fused to a pyrimidine ring.
Comparison:
Quinoxalin-2-ylmethanamine vs. Quinoxaline: this compound has an additional amine group, which enhances its reactivity and potential for functionalization.
This compound vs. Quinoline: While both compounds have biological activities, this compound’s structure allows for more diverse chemical modifications.
This compound vs. Quinazoline: this compound and quinazoline share similar pharmacological properties, but their different ring structures lead to variations in their biological activities and applications
Eigenschaften
IUPAC Name |
quinoxalin-2-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQGRPUYKZUDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567919 |
Source


|
| Record name | 1-(Quinoxalin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-78-3 |
Source


|
| Record name | 1-(Quinoxalin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
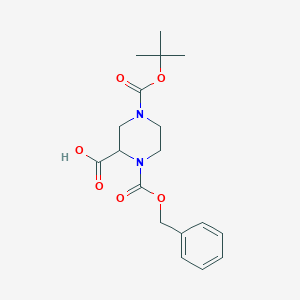
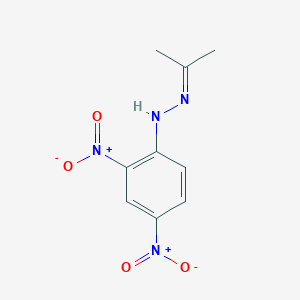
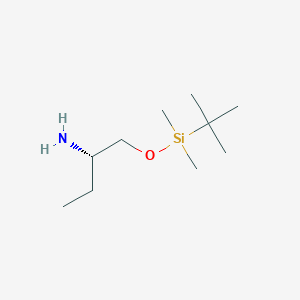
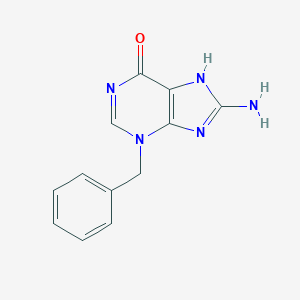
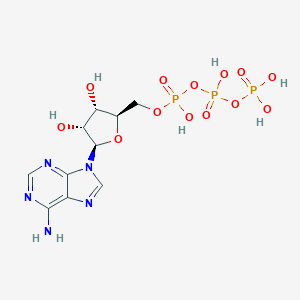
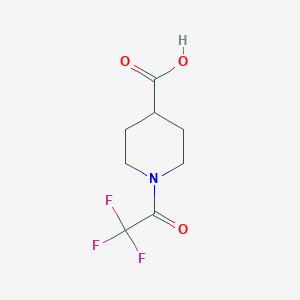
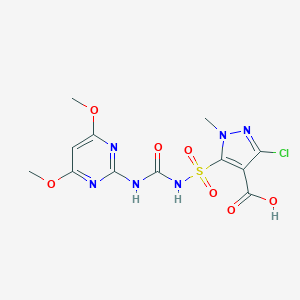
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
